2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

Descripción general

Descripción

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxy, oxoethyl, and benzyloxycarbonylamino groups. These functional groups contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tert-butoxy-oxoethyl intermediate: This step involves the reaction of tert-butyl alcohol with an appropriate oxoethyl precursor under acidic conditions to form the tert-butoxy-oxoethyl intermediate.

Coupling with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate): The intermediate is then coupled with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Hydrolysis of Ester Groups

The tert-butyl ester and benzyloxycarbonyl (Cbz) groups are hydrolytically labile under specific conditions:

Key Findings :

-

The tert-butyl ester offers orthogonal protection to Cbz groups, enabling sequential deprotection strategies .

-

Cbz groups are stable under acidic conditions but susceptible to hydrogenolysis, critical for peptide synthesis applications .

Radical Reactions

The ethylene glycol backbone and tertiary C-H bonds may participate in radical processes:

Research Insight :

-

Radical intermediates derived from similar ethylene glycol structures stabilize Ni-aryl complexes in cross-coupling reactions (e.g., Negishi coupling) .

Nucleophilic Substitution at the Azanediyl Center

The central secondary amine (azanediyl) can undergo alkylation or acylation after deprotection:

Structural Consideration :

-

Steric hindrance from the tert-butyl group may limit reactivity at the azanediyl nitrogen unless deprotected .

Complexation with Metal Catalysts

The compound’s oxygen- and nitrogen-rich structure facilitates metal coordination:

Mechanistic Insight :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes degradation:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

The compound's structure suggests potential use as a precursor in the synthesis of pharmaceutical agents. The presence of the benzyloxycarbonyl group indicates that it may serve as a protecting group in peptide synthesis, facilitating the development of peptides with specific biological activities. This application is crucial for designing targeted therapies in cancer treatment and other diseases.

2. Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The ability to modify the compound's structure could lead to enhanced efficacy against various cancer cell lines.

3. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be leveraged to design drugs targeting diseases like diabetes or obesity by modulating metabolic processes.

Polymer Science Applications

1. Polymerization Initiators

Due to its functional groups, this compound can be utilized as an initiator for radical polymerization processes. The tert-butoxy groups can decompose under heat or light to generate free radicals, initiating polymerization reactions that are essential in creating new materials with tailored properties.

2. Biodegradable Polymers

Incorporating this compound into polymer matrices may enhance biodegradability and biocompatibility, making it suitable for applications in drug delivery systems and environmentally friendly packaging materials.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules, allowing chemists to construct intricate molecular architectures efficiently. Its versatility makes it valuable in the development of various organic compounds.

2. Reaction Conditions Optimization

Studies have shown that modifying reaction conditions when using this compound can lead to improved yields and selectivity in chemical reactions, which is beneficial for both academic research and industrial applications.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a peptide with anti-inflammatory properties. The protecting groups were selectively removed under mild conditions, allowing for the formation of the desired peptide without degradation.

Case Study 2: Polymer Development

Research involving this compound as a polymerization initiator resulted in the creation of a new class of biodegradable polymers. These polymers showed promise for use in medical applications due to their biocompatibility and controlled degradation rates.

Mecanismo De Acción

The mechanism of action of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) involves its interaction with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate): Similar structure but with tert-butoxycarbonyl groups instead of benzyloxycarbonyl groups.

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(methoxycarbonylamino)propanoate): Contains methoxycarbonyl groups instead of benzyloxycarbonyl groups.

Uniqueness

The uniqueness of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Actividad Biológica

The compound 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) , identified by its CAS number 1426654-38-7, is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, synthesis methods, and relevant research findings.

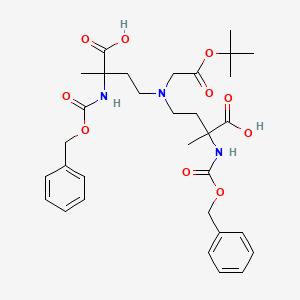

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 527.67 g/mol. The presence of tert-butoxy and benzyloxycarbonyl groups suggests potential interactions with biological targets.

Structural Formula

Key Functional Groups

- Tert-butoxy : Enhances lipophilicity.

- Benzyloxycarbonyl : Provides stability and may influence enzyme interactions.

Research indicates that compounds similar to 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) may exhibit various biological activities such as:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against certain bacterial strains.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study demonstrated that derivatives of the compound inhibited interleukin-1 beta converting enzyme (ICE), suggesting anti-inflammatory properties .

- Another research indicated that modifications in the side chains could enhance the inhibitory effects on specific enzymes related to cancer progression .

- Antimicrobial Properties

- Cytotoxicity Assays

Comparative Biological Activity Table

Synthesis Methods

The synthesis of 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(benzyloxycarbonylamino)propanoate involves several steps:

- Formation of the Azanediyl Linkage : Utilizing tert-butoxy and oxoethyl groups.

- Coupling Reactions : Employing standard peptide coupling techniques to attach benzyloxycarbonyl amino acids.

Propiedades

IUPAC Name |

4-[[3-carboxy-3-(phenylmethoxycarbonylamino)butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O10/c1-30(2,3)45-25(36)20-35(18-16-31(4,26(37)38)33-28(41)43-21-23-12-8-6-9-13-23)19-17-32(5,27(39)40)34-29(42)44-22-24-14-10-7-11-15-24/h6-15H,16-22H2,1-5H3,(H,33,41)(H,34,42)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGXGKVOHWWKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.